molecular formula C13H14N4O B1427645 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide CAS No. 1174642-69-3

3,5-diamino-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B1427645
CAS No.: 1174642-69-3
M. Wt: 242.28 g/mol
InChI Key: BVGLECMQARBFOT-UHFFFAOYSA-N
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Description

3,5-diamino-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H14N4O and a molecular weight of 242.28 g/mol This compound features a benzamide core substituted with amino groups at the 3 and 5 positions and a pyridin-3-ylmethyl group at the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-diamino-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide.

    Reduction: Formation of 3,5-diamino-N-(pyridin-3-ylmethyl)benzylamine.

    Substitution: Formation of N-alkylated derivatives such as N-methyl-3,5-diamino-N-(pyridin-3-ylmethyl)benzamide.

Scientific Research Applications

3,5-diamino-N-(pyridin-3-ylmethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-diamino-N-(pyridin-2-ylmethyl)benzamide
  • 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide
  • 3,5-diamino-N-(quinolin-3-ylmethyl)benzamide

Uniqueness

3,5-diamino-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group at the nitrogen atom of the amide enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

3,5-diamino-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-11-4-10(5-12(15)6-11)13(18)17-8-9-2-1-3-16-7-9/h1-7H,8,14-15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGLECMQARBFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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